molecular formula C23H19ClN4O4 B4729205 3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4729205
M. Wt: 450.9 g/mol
InChI Key: HQEVXRVCCSCVHL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenyl group, a naphthyloxyacetyl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds in substitution reactions.

    Attachment of the naphthyloxyacetyl moiety: This can be done through esterification or amidation reactions using naphthyloxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-[(2-naphthalen-1-yloxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c24-17-10-8-16(9-11-17)21-27-23(32-28-21)22(30)26-13-12-25-20(29)14-31-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEVXRVCCSCVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(1-NAPHTHYLOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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